molecular formula C8H21N3 B086762 Dimethyldipropylenetriamine CAS No. 10563-29-8

Dimethyldipropylenetriamine

Cat. No. B086762
CAS RN: 10563-29-8
M. Wt: 159.27 g/mol
InChI Key: OMKZWUPRGQMQJC-UHFFFAOYSA-N
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Description

Dimethyldipropylenetriamine (DMDPTA) is a versatile, high-performance amine that is widely used in a variety of applications. It is a colorless, odorless, and water-soluble liquid that is often used as a catalyst in chemical reactions. DMDPTA is a triamine, meaning it contains three amino groups, and is a derivative of dimethylamine and propylene. It is a highly reactive amine, and its properties make it an ideal choice for a variety of applications.

Scientific Research Applications

  • Gene Delivery : A study by Shen et al. (2013) discusses the development of a biodegradable cationic polymer for gene delivery, which mimics polyethylenimine. This polymer, grafted with N,N-dimethyldipropylenetriamine, demonstrated effective transfection ability and biocompatibility, suggesting its potential for clinical gene delivery.

  • Neuroprotection in Neuroinflammation : Linker et al. (2011) researched the effects of dimethyl fumarate, which is processed into monomethyl fumarate, on neuroinflammation and neuroprotection. Their study, published in "Brain: A Journal of Neurology", found that dimethyl fumarate activates the Nrf2 antioxidant pathway, offering potential neuroprotective effects for multiple sclerosis treatment.

  • Insomnia Treatment : Xiao et al. (2018) in "Life Sciences" explored the use of jujubosides from Semen Ziziphi Spinosae (SZSJ) for treating insomnia. Their study suggests that SZSJ protects against insomnia by decreasing asymmetric dimethylarginine (ADMA) levels and improving dimethylarginine dimethylaminohydrolase (DDAH) production in sleep-deprived rats.

  • Cardiovascular Disease Risk : A study by Willeit et al. (2015) in the "Journal of the American Heart Association" indicates that asymmetric dimethylarginine (ADMA) is associated with cardiovascular disease outcomes. Elevated ADMA levels were found to correlate with increased risk, suggesting its potential as a diagnostic marker for cardiovascular risk assessment.

Mechanism of Action

Target of Action

Dimethyldipropylenetriamine, also known as N,N-Dimethyldipropylenetriamine, is a liquid short-chained polyamine . It carries primary, secondary, and tertiary amine functionalities . The compound’s primary targets are epoxy and polyurethane, where it acts as a catalyst via the tertiary amine . It also serves as a hardener or crosslinker for epoxy via the primary and secondary amine .

Mode of Action

The compound interacts with its targets (epoxy and polyurethane) to initiate a reaction . This interaction results in significant advances in chemical processes . The compound’s performance can be adjusted via parts by weight (pbw), and it cures highly efficiently with 7.5 pbw .

Biochemical Pathways

The compound is commonly used to develop polymeric systems for gene delivery . It may be used to prepare a biodegradable amphiphilic polycationic copolymer, poly(ethylene oxide)-b-poly(3-caprolactone-g-DP) [PEO-b-P(CL-g-DP)] . It can also be used to develop a second-generation aminoglycoside 6′-N-acetyltransferase (AAC(6′) inhibitor) .

Result of Action

The compound’s action results in the hardening of epoxy resins, which are mainly used in areas of applications like adhesive, coatings, and paints . It is a fast and efficient epoxy hardener suitable for cold curing applications . The kinetics, Tg, and mechanics are comparable to AEPIP (N-aminoethylpiperazine) and TETA (Triethylenetetramine) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound’s performance can be adjusted via parts by weight (pbw), suggesting that its action can be controlled to some extent .

Safety and Hazards

N,N-Dimethyldipropylenetriamine is harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage . It may cause an allergic skin reaction . It is toxic to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

Dimethyldipropylenetriamine plays a significant role in biochemical reactions. It is primarily used as an epoxy and polyurethane catalyst and as a hardener or crosslinker for epoxy . The compound interacts with various enzymes and proteins to exert its effects. For instance, it can be used to prepare a biodegradable amphiphilic polycationic copolymer .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that the compound has a fast and efficient curing effect suitable for cold curing applications . Information about the product’s stability, degradation, and long-term effects on cellular function is currently limited.

properties

IUPAC Name

N'-[3-(dimethylamino)propyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21N3/c1-11(2)8-4-7-10-6-3-5-9/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKZWUPRGQMQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2033445
Record name Dimethyldipropylenetriamine
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Molecular Weight

159.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10563-29-8
Record name Dimethyldipropylenetriamine
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Record name Dimethyldipropylenetriamine
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Record name 1,3-Propanediamine, N3-(3-aminopropyl)-N1,N1-dimethyl-
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Record name Dimethyldipropylenetriamine
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Record name N'-(3-aminopropyl)-N,N-dimethylpropane-1,3-diamine
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Record name DIMETHYLDIPROPYLENETRIAMINE
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Synthesis routes and methods

Procedure details

216 g of N,N-dimethyl-N'-(β-cyanoethyl)-1,3-diaminopropane are hydrogenated in 216 ml of isopropanol in the presence of 140 g of gaseous ammonia and 13 g of Raney nickel in an autoclave at 120° C. and under an initial pressure of 80 atmospheres until the pressure remains constant, which is already the case after 30 minutes. The catalyst is filtered off with suction, the filtrate is concentrated in a rotary evaporator and the residue is distilled through a packed column. Yield: 205.7 g (92.8%); boiling point 121° C./11 mm Hg.
Quantity
216 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step Two
Quantity
216 mL
Type
solvent
Reaction Step Two
Quantity
13 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Dimethyldipropylenetriamine can act as a tridentate or tetradentate ligand, coordinating metal ions through its amine nitrogen atoms. [, ] The specific coordination mode depends on factors like the metal ion, the presence of other ligands, and pH. This coordination can influence the electronic and steric properties of the metal center, impacting its reactivity and catalytic activity. [] For instance, this compound-based cobalt(III) complexes have demonstrated varying degrees of phenoxazinone synthase activity, influenced by the ligand's coordination mode and the presence of labile sites on the metal complex. []

A: this compound has the molecular formula C8H21N3 and a molecular weight of 159.28 g/mol. [] Spectroscopic characterization, particularly 1H NMR, is crucial for confirming its structure and analyzing its interactions with other molecules. []

A: this compound's performance and applications under various conditions are an active area of research. For example, thermally stable derivatives of propylenepolyamines, potentially including this compound, have shown potential as protective additives in lubricating oils used in challenging environments like hydrogen sulfide-containing gas compressors. []

A: this compound, as a ligand, can modify the reactivity of metal centers in catalytic systems. For instance, a copper(I)-Dimethyldipropylenetriamine complex effectively catalyzes the homocoupling of terminal alkynes to produce 1,3-diynes. [] This catalytic system is advantageous due to its robustness, mild reaction conditions, and high yields. []

ANone: While specific computational studies on this compound were not detailed in the provided research, computational tools like molecular modeling and QSAR (Quantitative Structure-Activity Relationship) studies can be valuable for predicting its interactions with other molecules, its behavior in various environments, and for designing derivatives with improved properties.

A: The presence of three amine groups in this compound allows for flexible coordination with metal ions, impacting the stability and reactivity of the resulting complexes. [, ] Modifying the this compound structure, such as by altering the alkyl chain length or introducing additional functional groups, could fine-tune its coordination ability, potentially leading to enhanced catalytic activity or selectivity in specific reactions.

ANone: As with any chemical compound, handling this compound requires adherence to safety regulations and guidelines. Specific information regarding its toxicity, safety profile, and permissible exposure limits should be consulted from relevant safety data sheets and regulatory bodies.

A: Yes, this compound can be incorporated into polymers. For instance, it can be grafted onto cationic amphiphilic copolymers to create materials suitable for delivering microRNA (miRNA) to cancer cells. [] The inclusion of this compound likely contributes to the copolymer's cationic charge, aiding in complex formation with negatively charged miRNA and facilitating cellular uptake. []

A: Yes, there are other polyamines and ligands with structures and properties comparable to this compound. Researchers often explore these alternatives to identify compounds with improved performance, reduced toxicity, or lower cost for specific applications. [, ]

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